N-(tert-butyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
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Description
N-(tert-butyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H19N3O2S and its molecular weight is 269.36. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationship Studies
Research by Altenbach et al. (2008) highlighted the synthesis and optimization of 2-aminopyrimidines as ligands for the histamine H4 receptor, demonstrating the compound's potential in anti-inflammatory and antinociceptive activities, supporting the utility of H4R antagonists in pain management Altenbach et al., 2008.
Pharmacological Evaluation
Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Through molecular docking studies, they showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model, indicating the potential for further development of these compounds as anticonvulsant agents Severina et al., 2020.
Synthesis and Characterization
Loksha et al. (2003) explored the synthesis of 4-tert-butyl-1,3-dihydroimidazol-2-ones and their corresponding thiones, aiming to develop compounds with potential activity against HTV, showcasing the synthetic versatility of tert-butyl based compounds Loksha et al., 2003.
Eco-friendly Synthesis
Sirisha et al. (2013) presented an eco-friendly synthesis of N-aryl/heteryl acetoacetamides, highlighting the environmental benefits of employing greener synthesis methods for the preparation of intermediates used in the synthesis of heterocyclic compounds Sirisha et al., 2013.
Insecticidal and Antibacterial Evaluation
Chavan et al. (2018) developed N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids and evaluated their antibacterial and anti-inflammatory activities, indicating the compound's potential in medical applications Chavan et al., 2018.
Properties
IUPAC Name |
N-tert-butyl-2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-7-8(2)13-11(14-10(7)17)18-6-9(16)15-12(3,4)5/h6H2,1-5H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRAJGUTMZWZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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